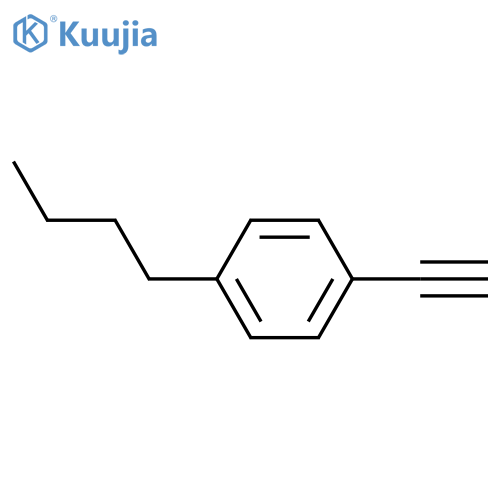

Synthesis and property of liquid crystal compounds: trans-cyclohexyltolan-type with lateral fluorines

,

Yingyong Huaxue,

2004,

21(3),

281-285